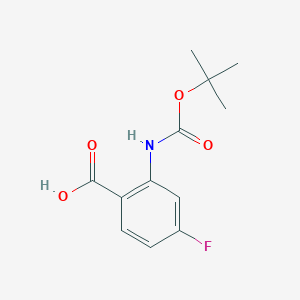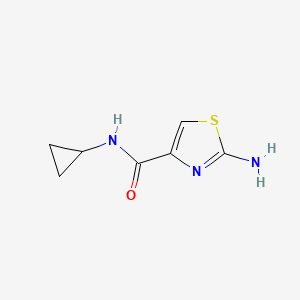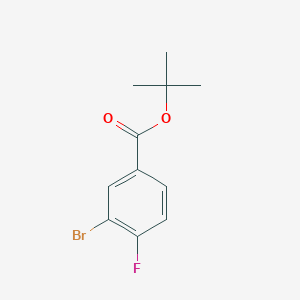
Tert-butyl 3-bromo-4-fluorobenzoate
Übersicht
Beschreibung
Tert-butyl 3-bromo-4-fluorobenzoate is a chemical compound with the CAS Number: 375368-94-8. It has a molecular weight of 275.12 and its IUPAC name is tert-butyl 3-bromo-4-fluorobenzoate . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-bromo-4-fluorobenzoate is represented by the linear formula C11H12BrFO2 . The InChI code for this compound is 1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 3-bromo-4-fluorobenzoate is a solid substance . It is stored in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reaction Studies
Tert-butyl 3-bromo-4-fluorobenzoate has been utilized in various organic synthesis processes. For instance, it plays a role in regioselective ortho-lithiation of fluoroarenes carrying chlorine or bromine as additional substituents, which is a significant process in organic chemistry. This application was demonstrated when deprotonation of fluoroarenes, such as 1-chloro-4-fluorobenzene, using potassium tert-butoxide and butyllithium (a superbase reagent), yielded chlorofluorobenzoic acids (Mongin & Schlosser, 1996).
Synthesis of Novel Compounds
The compound has also been used in the synthesis of new chemical entities. An example is the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was synthesized via a condensation reaction between carbamimide and 3-fluorobenzoic acid. This process involved characterizations like LCMS, NMR, IR, and X-ray diffraction studies. The synthesized compound was evaluated for its antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Fluorescent Molecular Studies
In another study, tert-butyl 3-bromo-4-fluorobenzoate derivatives were used in the design and synthesis of fluorescent molecular rotors of boron derived from Schiff bases. These compounds were characterized through various spectroscopic methods and found to have low cytotoxicity, indicating potential for bioimaging applications (Ibarra-Rodrı Guez et al., 2017).
Catalytic Reactions
Tert-butyl 3-bromo-4-fluorobenzoate also finds application in catalytic reactions. For example, it was used in palladium-catalyzed coupling of aryl halides with ester enolates to produce alpha-aryl esters at room temperature, showcasing its utility in facilitating diverse chemical transformations (Jørgensen et al., 2002).
Pharmaceutical Research
In the pharmaceutical domain, a variant of tert-butyl 3-bromo-4-fluorobenzoate was employed as an intermediate in the synthesis of a target mTOR targeted PROTAC molecule. This process involved the use of palladium-catalyzed Suzuki reaction, highlighting the compound's relevance in the synthesis of complex pharmaceutical agents (Zhang et al., 2022).
Radiolabeling in Medical Imaging
Furthermore, tert-butyl 3-bromo-4-fluorobenzoate-related compounds have been used in positron emission tomography (PET). N-Succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate, a derivative, is a prosthetic group for radiolabeling proteins, facilitating PET imaging. This compound provides an efficient and technically simpler alternative for protein 18F-labeling (Kostikov et al., 2012).
Safety and Hazards
The safety information for Tert-butyl 3-bromo-4-fluorobenzoate indicates that it is a hazardous compound. The GHS signal word is “Danger” and the hazard statements include H301-H311-H331 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
tert-butyl 3-bromo-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGCZCJMBJFCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660588 | |
| Record name | tert-Butyl 3-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-bromo-4-fluorobenzoate | |
CAS RN |
375368-94-8 | |
| Record name | tert-Butyl 3-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



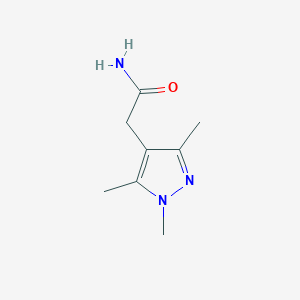
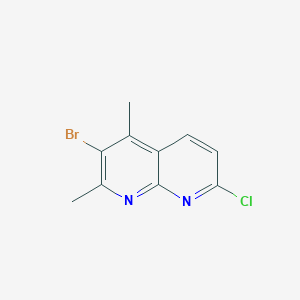

![Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1520509.png)



